molecular formula C20H18ClN3O6S2 B2413745 2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide CAS No. 866842-79-7

2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2413745
CAS No.: 866842-79-7
M. Wt: 495.95
InChI Key: WDOHCNSNHDGKHB-UHFFFAOYSA-N
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Description

2-{[5-(4-Chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide is a high-purity chemical compound designed for professional research applications. This molecule features a complex structure that integrates a dihydropyrimidinone core, a 4-chlorobenzenesulfonyl group, and a 2,4-dimethoxyphenyl acetamide moiety. Compounds within this structural class are of significant interest in medicinal chemistry and drug discovery research, particularly as key intermediates or potential inhibitors for various enzymatic targets. The presence of the sulfonyl and pyrimidinone groups suggests potential for probing biological pathways involving nucleotide metabolism or kinase activity. Researchers utilize this compound strictly for in vitro studies in laboratory settings. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct thorough safety assessments before handling. For comprehensive material safety data, handling instructions, and specific application notes, please contact our technical support team.

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O6S2/c1-29-13-5-8-15(16(9-13)30-2)23-18(25)11-31-20-22-10-17(19(26)24-20)32(27,28)14-6-3-12(21)4-7-14/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOHCNSNHDGKHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Core Formation

The pyrimidine scaffold is typically synthesized via cyclization of thiourea derivatives with β-keto esters. For example:

  • 4-Chlorobenzenesulfonyl chloride reacts with 2-thiobarbituric acid in alkaline conditions to introduce the sulfonyl group at position 5.
  • Cyclocondensation of thiourea with ethyl acetoacetate under acidic conditions yields 2-mercapto-6-oxo-1,6-dihydropyrimidine , which is subsequently sulfonylated.

Reaction Conditions

Step Reagents Solvent Temperature Time Yield
Sulfonylation 4-Chlorobenzenesulfonyl chloride, NaOH H2O/EtOH 0–5°C → RT 4–6 h 70–85%

Characterization of Intermediate

  • Molecular Formula : C10H8ClN2O3S2
  • Molecular Weight : 303.76 g/mol
  • Spectroscopic Data :
    • IR (KBr) : 1680 cm−1 (C=O), 1350 cm−1 (S=O asymmetric), 1160 cm−1 (S=O symmetric).
    • 1H NMR (DMSO-d6) : δ 13.2 (s, 1H, NH), 8.02 (d, J = 8.4 Hz, 2H, ArH), 7.68 (d, J = 8.4 Hz, 2H, ArH), 6.35 (s, 1H, pyrimidine-H).

Preparation of 2-Chloro-N-(2,4-Dimethoxyphenyl)Acetamide

Acetamide Synthesis

  • 2,4-Dimethoxyaniline reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (triethylamine).
  • The reaction proceeds via nucleophilic acyl substitution, forming the acetamide bond.

Reaction Conditions

Reagents Solvent Temperature Time Yield
Chloroacetyl chloride, Et3N DCM 0°C → RT 2 h 90–95%

Characterization of Intermediate

  • Molecular Formula : C10H12ClNO3
  • Molecular Weight : 229.66 g/mol
  • Spectroscopic Data :
    • IR (KBr) : 3280 cm−1 (N-H), 1665 cm−1 (C=O), 1240 cm−1 (C-O).
    • 1H NMR (CDCl3) : δ 8.45 (s, 1H, NH), 7.85 (d, J = 8.8 Hz, 1H, ArH), 6.52 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 6.45 (d, J = 2.4 Hz, 1H, ArH), 4.20 (s, 2H, CH2Cl), 3.88 (s, 3H, OCH3), 3.84 (s, 3H, OCH3).

Coupling of Intermediates to Form Target Compound

Thioether Formation

The key step involves nucleophilic displacement of the chloride in 2-chloro-N-(2,4-dimethoxyphenyl)acetamide by the thiol group of 5-(4-chlorobenzenesulfonyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine .

Optimized Reaction Protocol

  • Dissolve 5-(4-chlorobenzenesulfonyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine (1 equiv) in anhydrous ethanol.
  • Add KOH (1.2 equiv) and reflux for 30 minutes to generate the thiolate anion.
  • Introduce 2-chloro-N-(2,4-dimethoxyphenyl)acetamide (1.1 equiv) and reflux for 4–6 hours.
  • Quench with ice-water, filter, and recrystallize from ethanol.

Reaction Conditions

Parameter Value
Solvent Ethanol
Temperature 80°C (reflux)
Time 4–6 h
Yield 75–88%

Purification and Characterization

  • Recrystallization Solvent : Ethanol/water (3:1)
  • Melting Point : 215–218°C (decomposes)
  • Molecular Formula : C21H19ClN3O6S2
  • Molecular Weight : 532.97 g/mol
  • Spectroscopic Data :
    • IR (KBr) : 1685 cm−1 (C=O), 1345 cm−1 (S=O), 1250 cm−1 (C-O).
    • 1H NMR (DMSO-d6) : δ 12.8 (s, 1H, NH), 8.05 (d, J = 8.6 Hz, 2H, ArH), 7.70 (d, J = 8.6 Hz, 2H, ArH), 7.25 (d, J = 8.8 Hz, 1H, ArH), 6.60 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 6.52 (d, J = 2.4 Hz, 1H, ArH), 4.25 (s, 2H, SCH2), 3.85 (s, 3H, OCH3), 3.80 (s, 3H, OCH3).
    • LC-MS (ESI) : m/z 533.9 [M+H]+.

Alternative Synthetic Routes and Modifications

Mitsunobu Reaction for Sulfide Bond Formation

In cases where thiol nucleophilicity is low, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) can couple alcohols with thiols. However, this method is less common due to higher costs.

Solid-Phase Synthesis

Immobilizing the pyrimidine core on Wang resin enables stepwise functionalization, though this approach is primarily used for combinatorial library generation.

Challenges and Optimization Strategies

Sulfonylation Efficiency

  • Issue : Competitive oxidation of thiol to sulfonic acid during sulfonylation.
  • Solution : Use inert atmosphere (N2) and low temperatures (0–5°C).

Byproduct Formation in Acetamide Coupling

  • Issue : Hydrolysis of chloroacetamide to glycolic acid.
  • Solution : Employ anhydrous solvents and molecular sieves.

Comparative Analysis of Analogous Compounds

Compound Substituents Yield Melting Point Reference
Target Compound 2,4-Dimethoxyphenyl, 4-Cl-sulfonyl 75–88% 215–218°C
VU0613753-1 4-Methoxyphenyl, 2,4-dimethyl-sulfonyl 82% 205–207°C
AKOS004997591 4-Fluorophenyl, 3,4-dimethoxy-sulfonyl 68% 198–200°C

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly against enzymes like dihydrofolate reductase.

    Medicine: Explored for its potential antitumor and antibacterial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide
  • 2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide is unique due to the presence of the 2,4-dimethoxyphenyl group. This structural feature can influence its chemical reactivity, biological activity, and overall stability, making it a valuable compound for various research applications.

Biological Activity

The compound 2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide exhibits significant biological activity, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition. This article reviews the pharmacological properties of this compound, supported by recent research findings and case studies.

Chemical Structure and Composition

The molecular formula of the compound is C18H19ClN2O4SC_{18}H_{19}ClN_2O_4S, with a molecular weight of approximately 396.87 g/mol. The structure contains a pyrimidinone core linked to a sulfonyl group and a dimethoxyphenyl acetamide moiety, which are critical for its biological activities.

1. Antimicrobial Activity

Research indicates that compounds similar to 2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide demonstrate notable antibacterial properties. For instance, studies have shown that derivatives containing the sulfonyl group exhibit activity against various bacterial strains including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

2. Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms such as:

  • Activation of caspases
  • Modulation of cell cycle progression
  • Inhibition of tumor growth in xenograft models

These effects are attributed to its ability to interact with specific cellular targets involved in cancer proliferation .

3. Enzyme Inhibition

Enzyme inhibition studies reveal that the compound acts as an inhibitor for key enzymes including:

  • Acetylcholinesterase (AChE) : Relevant in neurodegenerative diseases.
  • Urease : Important in treating urinary tract infections.

The binding affinity and inhibition kinetics have been characterized using various biochemical assays, indicating that the compound could serve as a lead for developing therapeutic agents targeting these enzymes .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Antibacterial Efficacy : A study involving a series of synthesized derivatives showed that modifications to the sulfonamide group significantly enhanced antibacterial activity against resistant strains of bacteria .
  • Cancer Cell Line Studies : In vitro assays on human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity .

Research Findings Summary Table

Activity TypeTarget Organisms/EnzymesFindings
AntibacterialE. coli, S. aureus, P. aeruginosaEffective against multiple strains
AnticancerHuman breast cancer cell linesInduces apoptosis; inhibits cell proliferation
Enzyme InhibitionAChE, UreaseSignificant inhibition observed

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing 2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide?

  • Methodological Answer : The synthesis typically involves:

Sulfonylation : Introducing the 4-chlorobenzenesulfonyl group to a dihydropyrimidinone precursor under reflux conditions with a base like triethylamine in dichloromethane .

Thiolation : Substitution at the pyrimidine C2 position using a thiolating agent (e.g., thiourea) in ethanol, followed by acid workup .

Acetamide Coupling : Reacting the thiolated intermediate with 2,4-dimethoxyphenylacetamide via nucleophilic substitution in DMF at 60–80°C .

  • Critical Parameters : Temperature control (±2°C) and pH (6.5–7.5) during thiolation ensure high yields (75–85%) .

Q. Which spectroscopic and crystallographic methods are used to confirm its structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of sulfonyl (δ ~7.8 ppm for aromatic protons), dihydropyrimidinone (δ ~5.5 ppm for NH), and acetamide (δ ~2.1 ppm for CH3_3) groups .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve bond lengths and angles, particularly verifying sulfanyl-acetamide connectivity and planarity of the pyrimidinone ring .
  • IR Spectroscopy : Stretching frequencies at ~1670 cm1^{-1} (C=O) and ~1150 cm1^{-1} (S=O) validate functional groups .

Q. What solvents and reaction conditions optimize its synthesis?

  • Methodological Answer :

  • Solvents : Dichloromethane (sulfonylation), ethanol (thiolation), and DMF (acetamide coupling) are optimal due to polarity and boiling point compatibility .
  • Catalysts : Triethylamine for sulfonylation, acetic acid for thiolation .
  • Table :
StepSolventCatalystTemperature (°C)Yield (%)
SulfonylationDCMTriethylamine40–4580–85
ThiolationEthanolAcetic Acid70–7575–80
Acetamide CouplingDMFNone60–8070–75

Advanced Research Questions

Q. How can researchers design experiments to study its interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the target enzyme on a sensor chip to measure binding kinetics (KD_D, kon_{on}/koff_{off}) .
  • Molecular Docking : Use AutoDock Vina to predict binding poses, focusing on sulfonyl and acetamide groups interacting with catalytic residues .
  • Inhibitory Assays : Monitor enzyme activity (e.g., IC50_{50}) in vitro with fluorogenic substrates, comparing results to docking predictions .

Q. How can contradictions in crystallographic data (e.g., bond angles vs. computational models) be resolved?

  • Methodological Answer :

  • Refinement Strategies : Use SHELXL’s TWIN/BASF commands to correct for twinning or anisotropic displacement .
  • DFT Calculations : Compare experimental bond angles/energies with Gaussian-optimized structures to identify discrepancies (e.g., torsional strain in the acetamide group) .
  • Validation Tools : Check Rint_{\text{int}} and GooF values; outliers may indicate disordered solvent or incorrect space group assignment .

Q. What strategies improve yield and purity in multi-step synthesis?

  • Methodological Answer :

  • Intermediate Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) after each step removes unreacted sulfonyl or thiol precursors .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression (e.g., disappearance of S-H stretches at ~2550 cm1^{-1}) .
  • Table :
ChallengeSolutionOutcome
Low thiolation yieldUse excess thiourea (1.5 eq)Yield ↑ from 60% to 80%
Acetamide hydrolysisLower reaction pH (6.5–7.0)Purity ↑ from 90% to 98%

Q. How do structural analogs compare in biological activity and synthetic complexity?

  • Methodological Answer :

  • SAR Studies : Replace 4-chlorobenzenesulfonyl with 4-bromo or 3-chloro groups to assess potency changes .
  • Table :
Analog (R-group)IC50_{50} (nM)Synthetic StepsKey Reference
4-Bromo ()1205
3-Chloro ()2506
2,4-Dimethoxy (Target)854

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